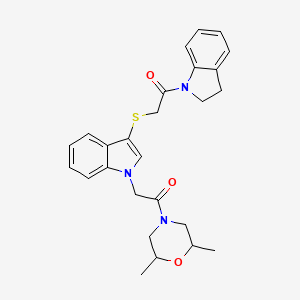

1-(2,6-dimethylmorpholino)-2-(3-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethanone

Description

This compound features a complex structure combining a 2,6-dimethylmorpholino group, an indole moiety, and a thioether linkage to a 2-(indolin-1-yl)-2-oxoethyl substituent. Morpholino groups are often incorporated into pharmaceutical compounds to enhance solubility or modulate pharmacokinetics . Analytical characterization would require high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR), and possibly X-ray crystallography to resolve stereochemical details .

Properties

IUPAC Name |

2-[3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanylindol-1-yl]-1-(2,6-dimethylmorpholin-4-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N3O3S/c1-18-13-28(14-19(2)32-18)25(30)16-27-15-24(21-8-4-6-10-23(21)27)33-17-26(31)29-12-11-20-7-3-5-9-22(20)29/h3-10,15,18-19H,11-14,16-17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMYLQASGJNPAIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C(=O)CN2C=C(C3=CC=CC=C32)SCC(=O)N4CCC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2,6-dimethylmorpholino)-2-(3-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethanone is a synthetic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in various biological models, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring a morpholine ring, indole derivatives, and a thioether linkage. Its molecular formula is , and it possesses several functional groups that may influence its biological interactions.

Research indicates that this compound may exert its biological effects through multiple pathways:

- Kinase Inhibition : Preliminary studies suggest that it may inhibit specific kinases involved in cellular signaling pathways. For instance, it has been shown to interact with the TAK1 kinase, which plays a crucial role in inflammation and cancer progression. The compound demonstrated an IC50 value of approximately 55 nM against TAK1, indicating potent inhibitory activity .

- Cell Growth Inhibition : The compound has been tested against various cancer cell lines, including multiple myeloma (MM) cells. It exhibited significant growth inhibition with GI50 values as low as 30 nM, suggesting its potential as an anti-cancer therapeutic .

Biological Activity Data

| Activity | Cell Line/Model | IC50/GI50 Value | Reference |

|---|---|---|---|

| TAK1 Kinase Inhibition | - | 55 nM | |

| Growth Inhibition in MM | MPC-11, H929 | 30 nM |

Case Study 1: Inhibition of TAK1 Kinase

In a series of experiments aimed at evaluating the compound's effects on TAK1, researchers utilized an ADP-Glo kinase assay to assess the inhibitory potential. The results indicated that the presence of the dimethylmorpholine moiety significantly enhanced the compound's ability to inhibit kinase activity compared to other structural analogs .

Case Study 2: Anti-Cancer Activity

A study focused on the cytotoxic effects of the compound on multiple myeloma cells demonstrated that it induced apoptosis through a mechanism involving the modulation of signaling pathways related to cell survival and proliferation. The findings suggest that this compound could be developed further as a therapeutic agent for treating MM .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and analogs identified in the evidence:

Key Observations:

The morpholino group introduces polarity, which may improve aqueous solubility relative to non-morpholino derivatives like the oxadiazole-containing compound .

Molecular Weight and Complexity: The target compound’s higher molecular weight (~439.54 g/mol) could reduce oral bioavailability compared to lighter analogs (e.g., 299.34 g/mol in ), but its balanced lipophilicity from the thioether and polarity from morpholino may mitigate this.

Synthetic and Analytical Considerations: The thioether linkage likely requires nucleophilic substitution for synthesis, as seen in cathinone derivative protocols . Analytical challenges include resolving the stereochemistry of the morpholino ring and confirming the thioether bond position via 2D NMR (e.g., HSQC, HMBC) .

Biological Implications: The morpholino group is a common pharmacophore in kinase inhibitors and antipsychotics, suggesting possible enzyme-targeted activity . The indole-thioether motif resembles structures in serotonin receptor modulators, though direct evidence is lacking .

Research Findings and Gaps

- Structural Analysis: X-ray crystallography (using SHELX software ) could clarify conformational preferences of the morpholino and indole groups.

- Comparative Bioactivity: No data exists for the target compound, but sulfonyl analogs (e.g., ) are often less metabolically stable than thioethers due to oxidative susceptibility.

- Regulatory Status: Analogous cathinone derivatives are flagged as new psychoactive substances (NPS), necessitating vigilance in forensic screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.